Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-
Overview
Description
Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- is a naturally occurring compound primarily found in the plant Senecio nutans. This compound has garnered significant attention due to its potent antifungal properties, particularly against Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- can be achieved through various organic reactions. One common method involves the reaction of ortho-methylphenol with acetyl chloride under controlled conditions . The reaction typically requires a catalyst and specific temperature settings to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- may involve large-scale extraction from plant sources like Senecio nutans. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits significant antifungal activity, making it a subject of study in microbiology.
Industry: The compound is used in the production of antifungal agents and other pharmaceuticals.
Mechanism of Action
The antifungal activity of Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- is primarily due to its ability to inhibit filamentation and reduce cell wall thickness in Candida albicans. This disruption in cell wall integrity leads to the death of the fungal cells . The compound’s molecular targets include enzymes involved in cell wall synthesis and maintenance .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: Similar in structure but lacks the prenyl group.
3-Methyl-2-butenylacetophenone: Similar but lacks the hydroxyl group.
Uniqueness
Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- is unique due to the presence of both the hydroxyl and prenyl groups, which contribute to its potent antifungal activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study .
Properties
IUPAC Name |
1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)4-5-12-8-11(10(3)14)6-7-13(12)15/h4,6-8,15H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAPFSSVKIZTMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957209 | |
Record name | 1-[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26932-05-8, 35816-89-8 | |
Record name | 1-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26932-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93 - 94 °C | |
Record name | 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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